

2-Bromo-3-iodopyridine CAS number

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Compound of Interest

Compound Name: 2-Bromo-3-iodopyridine

CAS No.: 265981-13-3

Cat. No.: B1280457

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An In-depth Technical Guide to **2-Bromo-3-iodopyridine** (CAS No. 265981-13-3): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-3-iodopyridine**, a pivotal heterocyclic intermediate in modern organic synthesis and drug discovery. Identified by its CAS number 265981-13-3, this compound offers a unique arrangement of halogen substituents, enabling highly selective and sequential functionalization.^[1] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via directed ortho-metalation, and explores its strategic applications, particularly in the construction of complex pharmaceutical scaffolds. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.

Chemical Identity and Physicochemical Properties

2-Bromo-3-iodopyridine is a disubstituted pyridine ring that serves as a highly functionalized building block in fine chemical synthesis.^[1] Its unique structure, featuring bromine and iodine

atoms at adjacent positions, allows for differential reactivity in cross-coupling reactions, making it a valuable asset in multi-step synthetic campaigns.[1][2]

- Chemical Name: **2-Bromo-3-iodopyridine**[3]
- CAS Number: 265981-13-3[3][4][5]
- Molecular Formula: C₅H₃BrIN[3][4]
- Molecular Weight: 283.89 g/mol [3][4][6]
- Structure: (Image for illustrative purposes)

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-3-iodopyridine**

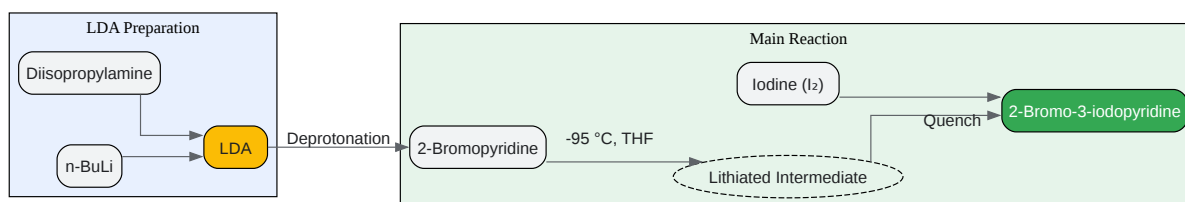
Property	Value	Source(s)
Melting Point	95-100 °C	[3]
Boiling Point	284 °C (Predicted)	[3]
Density	1.0 ± 0.1 g/cm ³ (Predicted)	[3]
XLogP3	2.5	[3][6]
Topological Polar Surface Area	12.9 Å ²	[3][6]

| Appearance | Powder |[3] |

Synthesis via Directed Ortho-Metalation

The most common and efficient synthesis of **2-Bromo-3-iodopyridine** starts from the readily available 2-bromopyridine.[3][7] The strategy hinges on a directed ortho-metalation (DoM) reaction, where the bromine atom at the C2 position directs a strong base to deprotonate the adjacent C3 position. This is followed by quenching the resulting lithiated intermediate with an iodine source.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the pyridine ring but is sterically hindered, which minimizes nucleophilic attack on the ring itself. The reaction requires extremely low temperatures (typically $-90\text{ }^{\circ}\text{C}$ or below) to ensure the stability of the lithiated intermediate and prevent unwanted side reactions or rearrangements.[3]



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Caption: Synthesis workflow for **2-Bromo-3-iodopyridine**.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **2-Bromo-3-iodopyridine**. [3]

Materials:

- Diisopropylamine (iPr_2NH)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- 2-Bromopyridine
- Iodine (I_2)

- 10% aq. Acetic Acid solution
- Diethyl ether
- Anhydrous Potassium Carbonate (K_2CO_3)

Procedure:

- LDA Preparation: Under an inert argon atmosphere, add n-BuLi (1.2 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at $-45\text{ }^\circ\text{C}$. Stir the mixture for 30 minutes to generate the LDA solution.
- Deprotonation: Cool the reaction mixture to $-95\text{ }^\circ\text{C}$ using a toluene/liquid nitrogen bath. Add 2-bromopyridine (1.0 eq.) dropwise to the freshly prepared LDA solution. Stir the resulting mixture at $-95\text{ }^\circ\text{C}$ to $-90\text{ }^\circ\text{C}$ for 3-4 hours to ensure complete formation of the lithiated intermediate.[3]
- Iodination: Add solid iodine (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below $-90\text{ }^\circ\text{C}$.
- Work-up: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by adding a 10% aqueous acetic acid solution until the pH is between 8 and 9.[3] Add distilled water.
- Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous K_2CO_3 , filter, and concentrate the solvent under reduced pressure. The crude **2-bromo-3-iodopyridine** is obtained as a brown powder, which can be dried in a desiccator.[3] The product is often of high purity and can be used directly in the next step.[3]

Spectroscopic Data

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

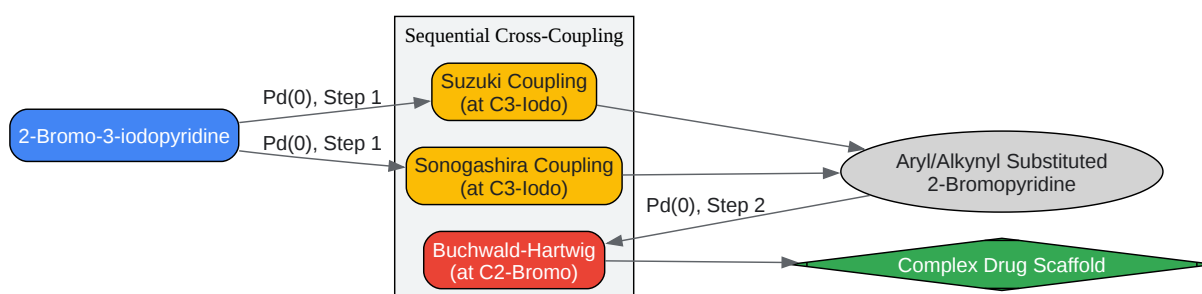
- ^1H NMR (500 MHz, $CDCl_3$): $\delta = 8.05$ (dd, $J = 5.2, 0.6$ Hz, 1H), 7.91 (dd, $J = 1.5, 0.6$ Hz, 1H), 7.62 (dd, $J = 5.2, 1.5$ Hz, 1H).[3]

The distinct doublet of doublets (dd) for each of the three pyridine protons provides unambiguous confirmation of the 2,3-disubstitution pattern. Further characterization can be performed using LC-MS, HPLC, and UPLC.[8]

Applications in Research and Drug Development

The primary utility of **2-Bromo-3-iodopyridine** stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[2] The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts, which is the key step in many cross-coupling reactions.[2] This allows for selective functionalization at the C3 position while leaving the C2-bromo position available for subsequent transformations.[2] This predictable, sequential reactivity makes it an invaluable building block for creating molecular diversity from a single starting material.[9][10]

This strategic utility is particularly powerful in medicinal chemistry for the synthesis of complex heterocyclic compounds, which are prevalent in active pharmaceutical ingredients (APIs).[9] Pyridine derivatives are key scaffolds in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases.[9] Specifically, this intermediate plays a role in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[11]



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Caption: Role as an intermediate in sequential cross-coupling reactions.

Safety and Handling

2-Bromo-3-iodopyridine is a hazardous substance and must be handled with appropriate safety precautions.^[6] It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life.^{[3][6]}

Table 2: GHS Hazard and Precautionary Information

Classification	Code	Description	Source(s)
Hazard	H302	Harmful if swallowed.	[3][6]
	H318	Causes serious eye damage.	[3][6]
	H400	Very toxic to aquatic life.	[3][6]
Precautionary	P264	Wash skin thoroughly after handling.	[6]
	P273	Avoid release to the environment.	[3]
	P280	Wear protective gloves/eye protection/face protection.	[6]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ||

Handling and Storage:

- Handling: Use personal protective equipment, including chemical-impermeable gloves and safety goggles.^[12] Handle in a well-ventilated area or chemical fume hood.^{[13][14]} Avoid contact with skin and eyes.^{[12][14]}

- Storage: Store in a cool, dry, and well-ventilated place.[13][14] Keep the container tightly closed and protected from light.[4][10]

Conclusion

2-Bromo-3-iodopyridine (CAS No. 265981-13-3) is a strategically vital intermediate for advanced chemical synthesis. Its well-defined synthesis and, more importantly, the differential reactivity of its two halogen atoms provide a robust platform for the controlled, sequential construction of complex, polysubstituted pyridine derivatives. This capability has cemented its role as a key building block in the discovery and development of novel pharmaceuticals, empowering chemists to explore chemical space with greater precision and efficiency. Proper adherence to safety protocols is essential when handling this versatile yet hazardous compound.

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